molecular formula C7H7N3OS B13337404 (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol

(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol

Cat. No.: B13337404
M. Wt: 181.22 g/mol
InChI Key: WGSQWGVABUCMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol is a compound that features a pyrazole ring and a thiazole ring connected via a methanol group

Preparation Methods

The synthesis of (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction and conditions but can include a variety of functionalized pyrazole and thiazole derivatives.

Scientific Research Applications

(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as (2-Methoxy-1,3-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol share structural similarities but may differ in their chemical properties and applications.

    Uniqueness: The specific arrangement of the pyrazole and thiazole rings in this compound contributes to its unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

1H-pyrazol-4-yl(1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C7H7N3OS/c11-7(5-3-8-9-4-5)6-1-2-12-10-6/h1-4,7,11H,(H,8,9)

InChI Key

WGSQWGVABUCMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1C(C2=CNN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.